molecular formula C9H11Cl2N3O2 B6193305 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride CAS No. 2680530-62-3

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride

Cat. No.: B6193305
CAS No.: 2680530-62-3
M. Wt: 264.1
InChI Key:
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Description

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminomethylpyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. The carboxylic acid group can be introduced through subsequent functionalization reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting central nervous system disorders.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives:

    Similar Compounds: Imidazo[1,2-a]pyridine-3-carboxylic acid, Imidazo[1,2-a]pyridine-6-carboxylic acid, Imidazo[1,2-a]pyridine-2-carboxylic acid.

    Uniqueness: The presence of the aminomethyl group at the 2-position and the carboxylic acid group at the 5-position provides unique chemical properties and biological activities. This specific substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other imidazo[1,2-a]pyridine derivatives.

Properties

CAS No.

2680530-62-3

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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